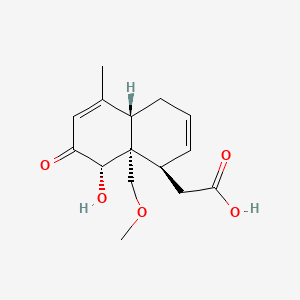
(Pent-4-yn-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pent-4-yn-1-yl)propanedinitrile is an organic compound characterized by the presence of a nitrile group and an alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)propanedinitrile typically involves the reaction of pent-4-yn-1-ol with a suitable nitrile source. One common method involves the use of tosylate intermediates. For example, pent-4-yn-1-yl tosylate can be reacted with a nitrile compound in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like sodium iodide (NaI) in acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(Pent-4-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted alkynes or nitriles.
Wissenschaftliche Forschungsanwendungen
(Pent-4-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It can be used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (Pent-4-yn-1-yl)propanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds through the interaction of its π-electrons with suitable reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-yn-1-ol: A related compound with a hydroxyl group instead of a nitrile group.
Pent-4-yn-1-ylbenzene: A compound with a benzene ring attached to the alkyne group.
1-Phenyl-4-penten-1-yne: A compound with a phenyl group and a pentenyl group attached to the alkyne.
Uniqueness
(Pent-4-yn-1-yl)propanedinitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
106814-30-6 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-pent-4-ynylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-2-3-4-5-8(6-9)7-10/h1,8H,3-5H2 |
InChI-Schlüssel |
LJUDBPKOJCBTOW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



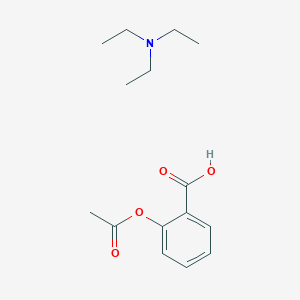

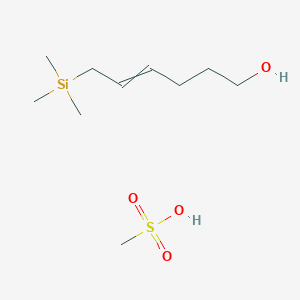

![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)

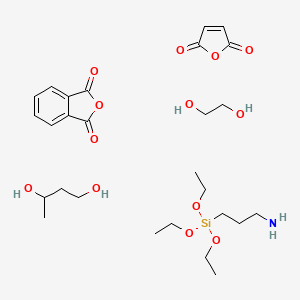
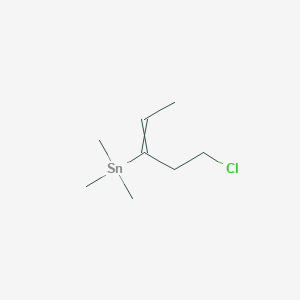
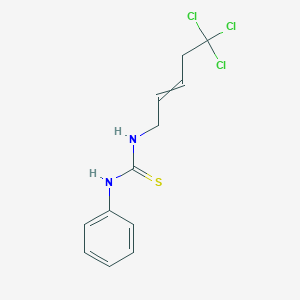
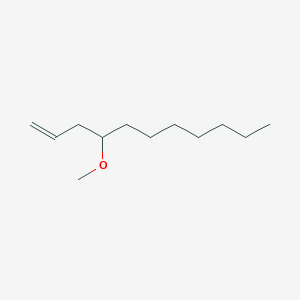
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
